molecular formula C13H8Cl2O2 B1341148 2-(3,4-Dichlorophenyl)benzoic acid CAS No. 916849-01-9

2-(3,4-Dichlorophenyl)benzoic acid

Cat. No.: B1341148
CAS No.: 916849-01-9
M. Wt: 267.1 g/mol
InChI Key: FVPONOIRLZMLAB-UHFFFAOYSA-N
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Description

3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid is an organic compound with the molecular formula C13H8Cl2O2 It is a derivative of biphenyl, where two chlorine atoms are substituted at the 3’ and 4’ positions, and a carboxylic acid group is attached at the 2 position

Preparation Methods

The synthesis of 3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid typically involves the chlorination of biphenyl followed by carboxylation. One common method is the Friedel-Crafts acylation reaction, where biphenyl is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further chlorination to introduce the chlorine atoms at the desired positions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and purity.

Chemical Reactions Analysis

3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki coupling reactions to form biaryl compounds.

Scientific Research Applications

3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, affecting their activity. The chlorine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid include:

The uniqueness of 3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid lies in its specific substitution pattern and the presence of both chlorine atoms and a carboxylic acid group, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-6-5-8(7-12(11)15)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPONOIRLZMLAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588080
Record name 3',4'-Dichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916849-01-9
Record name 3',4'-Dichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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